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Compound of Interest

Compound Name: Bromoacetonitrile

Cat. No.: B046782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

bromoacetonitrile (BrCH₂CN), a versatile reagent in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for its identification, characterization, and application in

research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of bromoacetonitrile.

The molecule's simple structure gives rise to distinct signals in both ¹H and ¹³C NMR spectra.

¹H NMR Data
The proton NMR spectrum of bromoacetonitrile is characterized by a single signal

corresponding to the two equivalent protons of the methylene group (CH₂).

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 (Predicted) Singlet 2H Br-CH₂-CN

¹³C NMR Data
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The carbon-13 NMR spectrum of bromoacetonitrile displays two distinct signals, one for the

methylene carbon and one for the nitrile carbon.

Chemical Shift (δ) ppm Assignment

~116.5 (Predicted) Br-CH₂-CN

~1.5 (Predicted) Br-CH₂-CN

Infrared (IR) Spectroscopy
The IR spectrum of bromoacetonitrile reveals characteristic absorption bands corresponding

to its functional groups. The data presented here was likely obtained from a liquid film sample.

Wavenumber (cm⁻¹) Intensity Assignment

2280 - 2200 Strong C≡N stretch (Nitrile)[1]

~3000 - 2850 Medium C-H stretch (Methylene)

Below 800 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of bromoacetonitrile results in a characteristic

fragmentation pattern that is useful for its identification.
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m/z Relative Intensity (%) Assignment

119/121 ~100/~97
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

92/94 ~9.5/~9.3 [M-HCN]⁺

80/82 ~4.1/~4.2 [Br]⁺

79/81 ~11.3/~11.3 [Br]⁺

40 ~97 [CH₂CN]⁺

38 ~5.7 [C₂H₂]⁺

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of bromoacetonitrile.

Materials:

Bromoacetonitrile

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

NMR tube (5 mm)

Pipettes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation:
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In a clean, dry vial, dissolve approximately 10-20 mg of bromoacetonitrile in ~0.6 mL of

CDCl₃.

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample in the NMR magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the

lock signal or a reference peak (e.g., TMS).

¹H NMR Acquisition:

Set the spectrometer to the appropriate proton frequency.

Acquire the spectrum using a standard single-pulse experiment. Typical parameters

include:

Pulse angle: 30-90°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction,

and baseline correction.

Reference the spectrum by setting the TMS signal to 0.00 ppm.

Integrate the signals and determine the chemical shifts and multiplicities.
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¹³C NMR Acquisition:

Tune the spectrometer to the carbon-13 frequency.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical

parameters include:

Pulse angle: 30°

Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 512 or more, depending on the sample concentration and

spectrometer sensitivity.

Process the FID with a Fourier transform, phase correction, and baseline correction.

Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Sample Preparation

Data Acquisition Data Processing

Dissolve Bromoacetonitrile
in CDCl3 with TMS

Transfer to
NMR Tube

Insert Sample into
Spectrometer Lock and Shim Acquire 1H Spectrum

Acquire 13C Spectrum

Process 1H FID

Process 13C FID

Reference 1H Spectrum

Reference 13C Spectrum

Analyze Spectra

Click to download full resolution via product page

NMR Experimental Workflow.

FT-IR Spectroscopy Protocol
Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of liquid

bromoacetonitrile.
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Materials:

Bromoacetonitrile

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(e.g., NaCl or KBr)

Pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lens tissue

Procedure (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Sample Analysis:

Place a small drop of bromoacetonitrile onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

Cleaning:

Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent and

allow it to dry completely.

Procedure (using salt plates):

Background Spectrum:

Collect a background spectrum with the empty sample compartment.
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Sample Preparation:

Place a small drop of bromoacetonitrile on one salt plate.

Carefully place the second salt plate on top to create a thin liquid film.

Sample Analysis:

Place the salt plate assembly in the spectrometer's sample holder.

Acquire the sample spectrum.

Cleaning:

Disassemble the salt plates and clean them thoroughly with a suitable solvent and a soft

tissue. Store the plates in a desiccator.

Setup & Background Sample Analysis

Cleanup & Data Processing

Clean ATR Crystal Collect Background
Spectrum

Apply Bromoacetonitrile
to Crystal Acquire IR Spectrum Clean Crystal

Process Spectrum Analyze Peaks

Click to download full resolution via product page

FT-IR Experimental Workflow.

Mass Spectrometry Protocol
Objective: To obtain the electron ionization mass spectrum of bromoacetonitrile.

Materials:

Bromoacetonitrile
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Gas chromatograph-mass spectrometer (GC-MS) system

Volatile solvent (e.g., dichloromethane or ethyl acetate)

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of bromoacetonitrile (e.g., ~100 ppm) in a volatile solvent.

Instrument Setup:

Set the GC parameters for good separation and peak shape. A typical temperature

program might be:

Initial temperature: 50 °C, hold for 1 minute.

Ramp: 10 °C/min to 200 °C.

Injector temperature: 250 °C.

Carrier gas: Helium at a constant flow rate.

Set the MS parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 35-200.

Source temperature: ~230 °C.

Quadrupole temperature: ~150 °C.

Injection and Acquisition:

Inject 1 µL of the prepared solution into the GC inlet.
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Start the data acquisition.

Data Analysis:

Identify the peak corresponding to bromoacetonitrile in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern and identify the molecular ion and key fragment ions.

Sample Preparation
GC-MS Acquisition Data Analysis

Prepare Dilute Solution
of Bromoacetonitrile Set GC-MS Parameters Inject Sample Acquire Data Identify Peak in TIC Extract Mass Spectrum Analyze Fragmentation

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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